Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium

Description

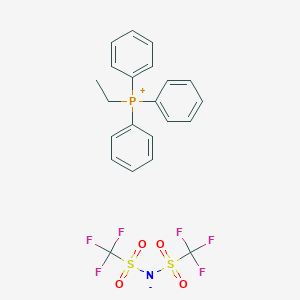

Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium is an ionic compound comprising two distinct components:

- Anion: Bis(trifluoromethylsulfonyl)azanide ([NTf₂]⁻), a highly stable and hydrophobic anion known for its delocalized charge and strong electron-withdrawing properties.

- Cation: Ethyl(triphenyl)phosphanium ([PPh₃Et]⁺), a phosphonium-based cation with a bulky organic structure that enhances thermal stability and solubility in non-polar matrices.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.C2F6NO4S2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-17H,2H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOJPQMBCUYDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F6NO4PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Electrochemical Applications

1.1 Ionic Liquid Electrolytes for Batteries

Phosphonium-based ionic liquids, including Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium, are being investigated as potential electrolytes in battery technologies. These ionic liquids exhibit excellent conductivity and thermal stability, making them suitable for high-performance batteries. Research indicates that they can enhance the efficiency of lithium-ion batteries by improving ionic conductivity and reducing viscosity compared to traditional organic solvents .

1.2 Electrodeposition of Metals

The compound has been effectively utilized in the electrodeposition of nano and microcrystalline metals. The unique properties of phosphonium ionic liquids facilitate the deposition process by providing a stable medium that enhances the quality of the deposited films. This application is particularly relevant in the production of advanced materials for electronic devices .

Materials Science

2.1 Synthesis of Nanomaterials

The compound plays a crucial role in synthesizing nanocrystalline titanium dioxide (TiO2) phases, specifically rutile and anatase forms. These nanomaterials are essential in photocatalysis and solar energy applications due to their high surface area and reactivity . The synthesis process benefits from the solubility and stability provided by the ionic liquid medium.

2.2 Functionalized Graphene Production

Research has demonstrated that this compound can be used to create amino acid-functionalized graphene (AAIL-GR), which serves as a biosensor platform. The functionalization improves the sensing capabilities of graphene, allowing for enhanced detection of biomolecules .

Biochemical Applications

3.1 Biosensors Development

The compound's properties make it an excellent candidate for developing biosensors due to its ability to stabilize biomolecules and enhance signal transduction pathways. Studies have shown that integrating phosphonium ionic liquids into biosensor designs can significantly improve sensitivity and selectivity towards target analytes .

3.2 Interaction Studies with Biomolecules

Investigations into how Bis(trifluoromethylsulfonyl)azanide interacts with various biomolecules have revealed insights into its potential as a stabilizing agent in biochemical assays. Its ability to maintain the structural integrity of proteins and nucleic acids under various conditions is particularly noteworthy .

Case Studies

Comparison with Similar Compounds

Anion-Based Comparisons

a) Bis(trifluoromethylsulfonyl)azanide ([NTf₂]⁻) vs. Bis(fluoromethylsulfonyl)imide ([FSI]⁻)

The [NTf₂]⁻ anion outperforms [FSI]⁻ in thermal and electrochemical stability, critical for high-temperature device operation. However, [FSI]⁻ offers superior ionic conductivity, favoring fast-charging electrolytes .

b) [NTf₂]⁻ in Gold Complexes

Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate ([PPh₃Au][NTf₂]) shares the same anion but pairs it with a gold-phosphine cation. This complex exhibits:

- Enhanced thermal stability (>350°C) due to Au–P bonding .

- Catalytic applications : Unlike [PPh₃Et][NTf₂], which is used in dielectrics, [PPh₃Au][NTf₂] is leveraged in homogeneous catalysis and materials science .

Cation-Based Comparisons

a) Ethyl(triphenyl)phosphanium ([PPh₃Et]⁺) vs. Ammonium Cations

Phosphonium cations like [PPh₃Et]⁺ provide superior thermal resilience compared to ammonium analogs, making them ideal for high-performance dielectrics. However, ammonium cations (e.g., in IL1 and IL2 from ) exhibit better compatibility with polar electrolytes .

b) Comparison with Other Phosphonium Salts

Ethyl(triphenyl)phosphanium bromide ([PPh₃Et]Br) differs in counterion but shares the same cation:

Q & A

Basic: What are the standard synthetic routes for Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium, and what spectroscopic techniques validate its purity?

Methodological Answer:

The synthesis typically involves metathesis reactions between ethyl(triphenyl)phosphanium bromide and bis(trifluoromethylsulfonyl)imide (HTFSI) in anhydrous solvents like dichloromethane or acetonitrile. The reaction proceeds under nitrogen atmosphere at room temperature, followed by solvent evaporation and recrystallization. Purity is validated using:

- ¹H and ¹⁹F NMR to confirm structural integrity (e.g., characteristic TFSI⁻ peaks at δ -78 ppm in ¹⁹F NMR).

- Mass spectrometry (ESI-MS) to verify molecular ion peaks.

- Elemental analysis for stoichiometric validation .

Advanced: How do solvent polarity and counterion selection influence the electrochemical stability of this compound in ionic liquid applications?

Methodological Answer:

Electrochemical stability is governed by:

- Solvent polarity: Higher polarity (e.g., propylene carbonate) enhances ion dissociation but may reduce the electrochemical window.

- Counterion effects: Bulky anions like TFSI⁻ improve stability by reducing ion pairing.

Experimental approaches: - Cyclic voltammetry to determine oxidation/reduction potentials.

- DFT calculations to model HOMO-LUMO gaps and predict degradation pathways.

- Impedance spectroscopy to assess ionic conductivity in mixed solvents .

Basic: What are the recommended storage conditions to prevent degradation of this phosphonium-based ionic liquid?

Methodological Answer:

- Store under inert atmosphere (argon) to prevent oxidation.

- Maintain temperatures below -20°C to inhibit thermal decomposition.

- Use amber glass vials to avoid photodegradation.

- Avoid contact with strong oxidizers (e.g., peroxides) and moisture. Stability should be monitored via periodic NMR and Karl Fischer titration .

Advanced: What mechanistic insights explain its role in Staudinger-type reactions with azides?

Methodological Answer:

The ethyl(triphenyl)phosphanium cation acts as a nucleophile, attacking azides to form iminophosphorane intermediates . Key mechanistic steps:

Kinetic studies (stopped-flow UV-Vis) to track intermediate formation.

Trapping experiments with electrophiles (e.g., methyl iodide) to isolate intermediates.

¹³C NMR isotopic labeling to map bond reorganization.

The TFSI⁻ counterion may stabilize transition states through weak coordination .

Basic: How is its thermal stability assessed, and what decomposition products are observed?

Methodological Answer:

- Thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset (typically >300°C for phosphonium-TFSI salts).

- Differential scanning calorimetry (DSC) to identify phase transitions.

- Evolved gas analysis (EGA) via FTIR/GC-MS detects volatile byproducts (e.g., SO₂, CF₃ radicals). Residual char is analyzed by XPS for phosphorus oxidation states .

Advanced: What computational models predict its behavior in mixed solvent electrolyte systems?

Methodological Answer:

- Molecular dynamics (MD) simulations with COSMO-RS parameters model solvation shells and ion aggregation.

- Density Functional Theory (DFT) calculates solvation energies and charge distribution.

- Validation via small-angle X-ray scattering (SAXS) to compare simulated vs. experimental ion-pair distances.

- Machine learning algorithms (e.g., Gaussian processes) optimize solvent/counterion combinations .

Basic: What safety protocols are critical when handling this compound in catalysis research?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory irritancy.

- Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

- Emergency wash stations must be accessible for eye/skin contact.

- Monitor air quality with real-time FTIR for volatile degradation products .

Advanced: How does its Lewis acidity compare to other phosphonium salts in coordination chemistry?

Methodological Answer:

- Gutmann-Beckett method quantifies Lewis acidity using Et₃PO as a probe (³¹P NMR shift).

- X-ray crystallography of adducts with Lewis bases (e.g., pyridine) reveals coordination geometry.

- DFT-calculated acceptor numbers (AN) benchmark against B(C₆F₅)₃ and other salts.

- Catalytic activity in Friedel-Crafts alkylation serves as a functional assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.